Cas no 190190-48-8 (Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid)

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid is a chiral non-natural amino acid derivative featuring a benzothiophene side chain, commonly employed in peptide synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating controlled modifications. Its rigid benzothienyl moiety enhances conformational stability, making it valuable for designing bioactive peptides or small-molecule inhibitors. The (R)-configuration provides stereochemical precision, crucial for chiral drug development. This compound serves as a versatile intermediate in synthesizing peptidomimetics and exploring structure-activity relationships. High purity and consistent quality are essential for reproducible results in pharmaceutical applications.
Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid structure
190190-48-8 structure
商品名:Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid
CAS番号:190190-48-8
MF:C17H21NO4S
メガワット:335.41794
MDL:MFCD01860943
CID:137024
PubChem ID:7009776

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-3-butanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-
    • Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid
    • BOC-D-Β-HOMO-BTA
    • (betaR)-beta-[[(tert-Butoxy)carbonyl]amino]benzo[b]thiophene-3-butanoic acid
    • RARECHEM AK PT B044
    • BOC-D-ALA(3-BZT)-(C*CH2)OH
    • Boc-D-β-HoAla(3-benzothienyl)-OH
    • Boc-D-b-HoAla(3-benzothienyl)-OH
    • BOC-D-BETA-HOALA(3-BENZOTHIENYL)-OH
    • BOC-(3-BENZOTHIENYL)-D-BETA-HOMOALANINE
    • BOC-(R)-3-AMINO-4-(3-BENZOTHIENYL)BUTANOIC ACID
    • N-BETA-T-BUTOXYCARBONYL-D-HOMO(3-BENZOTHIENYL)ALANINE
    • N-T-BUTOXYCARBONYL-(R)-3-AMINO-4-(3-BENZOTHIENYL)BUTANOIC ACID
    • MFCD01860943
    • AKOS015911158
    • 190190-48-8
    • AC-22106
    • PS-12057
    • Benzo[b]thiophene-3-butanoicacid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(br)-
    • (R)-4-(benzo[b]thiophen-3-yl)-3-(tert-butoxycarbonylamino
    • Boc-D-beta-HomoAla(3-benzothienyl)-OH Boc-(R)-3-amino-4-(3-benzothienyl)butyric acid
    • (R)-4-(benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid
    • D82155
    • (R)-4-(benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
    • Boc-(R)-3-Amino-4-(3-benzothienyl)butanoicacid
    • Benzo[b]thiophene-3-butanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-, (betaR)-
    • (3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • boc-(r)-3-amino-4-(3-benzothienyl)butyric acid
    • (3R)-4-(1-benzothiophen-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid
    • Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid
    • MDL: MFCD01860943
    • インチ: InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
    • InChIKey: VRUFHPBCNHYEPJ-GFCCVEGCSA-N
    • ほほえんだ: CC(C)(OC(N[C@@H](CC(O)=O)CC1=CSC2=CC=CC=C12)=O)C

計算された属性

  • せいみつぶんしりょう: 335.11900
  • どういたいしつりょう: 335.119
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 435
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 104A^2

じっけんとくせい

  • 密度みつど: 1.248
  • ふってん: 529.6°Cat760mmHg
  • フラッシュポイント: 274.1°C
  • 屈折率: 1.595
  • PSA: 103.87000
  • LogP: 4.20270

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid セキュリティ情報

  • 危険レベル:IRRITANT

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM220701-250mg
(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
190190-48-8 95%+
250mg
$*** 2023-03-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OM384-200mg
Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid
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720.0CNY 2021-07-14
AAPPTec
-1g
Boc-D-beta-HAla(3-benzothienyl)-OH
190190-48-8
1g
$375.00 2022-02-22
Ambeed
A538582-100mg
(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
190190-48-8 98%
100mg
$87.0 2025-02-21
Chemenu
CM220701-250mg
(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
190190-48-8 95%+
250mg
$201 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B79630-100mg
(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
190190-48-8 98%
100mg
¥415.0 2022-04-28
Chemenu
CM220701-1g
(R)-4-(Benzo[b]thiophen-3-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
190190-48-8 95%+
1g
$*** 2023-03-31
TRC
B025750-500mg
Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid
190190-48-8
500mg
$ 465.00 2022-06-07
1PlusChem
1P002EUQ-250mg
Benzo[b]thiophene-3-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
190190-48-8 ≥ 99% (HPLC)
250mg
$304.00 2025-02-19
1PlusChem
1P002EUQ-100mg
Benzo[b]thiophene-3-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
190190-48-8 ≥ 99% (HPLC)
100mg
$177.00 2025-02-19

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid 関連文献

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acidに関する追加情報

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric Acid: A Comprehensive Overview

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid, with the CAS number 190190-48-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothienyl group, an amino acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. The R configuration at the chiral center further adds to its complexity and potential biological activity.

The benzothienyl group, a fused bicyclic aromatic system consisting of a benzene ring and a thiophene ring, is known for its stability and ability to participate in various chemical reactions. This group is often utilized in the design of bioactive molecules due to its potential to enhance pharmacokinetic properties such as solubility and bioavailability. Recent studies have shown that compounds containing benzothienyl groups exhibit promising activity in anti-inflammatory and anticancer assays, making them valuable targets for drug discovery.

The amino acid component of Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid contributes to its versatility in synthetic applications. The presence of the amino group allows for the formation of peptide bonds, while the carboxylic acid group can be modified to create various derivatives. The Boc protecting group, widely used in peptide synthesis, ensures that the amino functionality remains inert during intermediate steps of synthesis, enabling precise control over reaction pathways.

Recent advancements in asymmetric synthesis have facilitated the preparation of enantiomerically pure Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid. These methods often employ chiral catalysts or auxiliary reagents to achieve high enantioselectivity, which is crucial for applications in medicinal chemistry where stereochemistry plays a pivotal role in biological activity. For instance, researchers have successfully utilized this compound as a key intermediate in the synthesis of bioactive peptides and small molecules with potential therapeutic applications.

In terms of biological activity, Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid has been investigated for its potential as a modulator of various cellular pathways. Studies have demonstrated that this compound exhibits selective binding to certain receptors, suggesting its role as a lead compound in drug development. Additionally, its ability to penetrate cellular membranes makes it a promising candidate for targeting intracellular enzymes or signaling molecules.

From a synthetic perspective, the construction of Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid involves multi-step processes that highlight the importance of stereochemical control. Key steps include the formation of the benzothienyl ring via cyclization reactions, followed by selective functionalization to introduce the amino acid moiety and the Boc group. These steps are typically optimized using modern techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and scalability.

The integration of computational chemistry tools has further advanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility and interactions with biological targets. Such studies are instrumental in guiding experimental efforts toward optimizing the compound's bioactivity and pharmacokinetic profile.

In conclusion, Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid represents a versatile building block with significant potential in organic synthesis and drug discovery. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers across diverse disciplines. As ongoing research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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